molecular formula C21H20N4O2 B11037798 2,2,4-trimethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide

2,2,4-trimethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11037798
M. Wt: 360.4 g/mol
InChI Key: FAIKDBRHBXYEDR-UHFFFAOYSA-N
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Description

  • This compound has a complex name, so let’s break it down. The core structure is a quinoline derivative, and it contains both carbonyl (C=O) and hydrazide (–NH–NH2) functional groups.
  • The compound’s systematic name describes its substituents and arrangement. The “2,2,4-trimethyl” part indicates three methyl groups attached to specific carbon atoms in the quinoline ring.
  • The “N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]” portion refers to an indole moiety with a hydrazone linkage.
  • Overall, this compound combines features from quinolines, indoles, and hydrazides.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 2,4,4-trimethylpentan-2-one with hydrazine hydrate to form the hydrazone intermediate. Subsequent cyclization and further reactions lead to the final product.

      Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.

      Industrial Production: While not widely produced industrially, researchers often synthesize it in the lab for specific applications.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions due to its functional groups.

      Oxidation: It may be oxidized to form a quinoline N-oxide.

      Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

      Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid catalysts.

      Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

      Biology: It may serve as a fluorescent probe or ligand for biological studies.

      Medicine: Although not a drug itself, derivatives of this compound could have potential pharmaceutical applications.

      Industry: Its use in industry is limited, but it contributes to the development of novel materials.

  • Mechanism of Action

    • The exact mechanism depends on the specific application. For instance:
      • As a fluorescent probe, it interacts with cellular components, emitting light upon excitation.
      • As a ligand, it may bind to specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of quinoline, indole, and hydrazide features sets it apart.

      Similar Compounds: While not identical, related compounds include other quinoline derivatives, hydrazones, and indoles.

    Remember that this compound’s intricate structure offers exciting possibilities for research and applications across various fields!

    Properties

    Molecular Formula

    C21H20N4O2

    Molecular Weight

    360.4 g/mol

    IUPAC Name

    N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2,4-trimethyl-1H-quinoline-8-carboxamide

    InChI

    InChI=1S/C21H20N4O2/c1-12-11-21(2,3)23-17-13(12)8-6-9-15(17)19(26)25-24-18-14-7-4-5-10-16(14)22-20(18)27/h4-11,22-23,27H,1-3H3

    InChI Key

    FAIKDBRHBXYEDR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(NC2=C1C=CC=C2C(=O)N=NC3=C(NC4=CC=CC=C43)O)(C)C

    Origin of Product

    United States

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